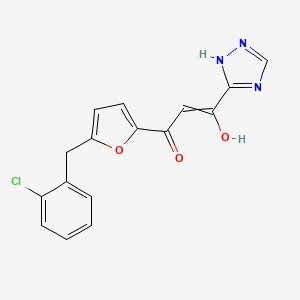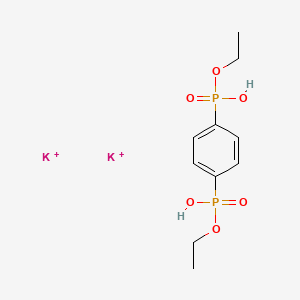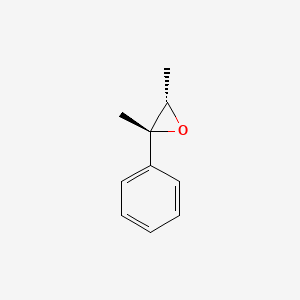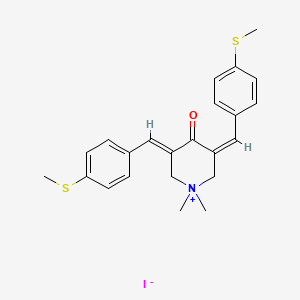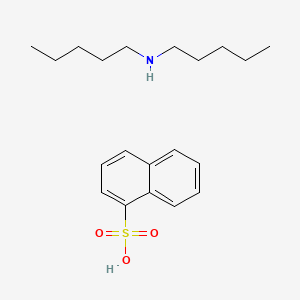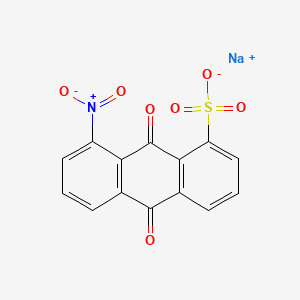
Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate is a chemical compound with a complex structure, characterized by the presence of nitro, sulfonate, and anthracene groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate typically involves the nitration of anthracene derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while sulfonation may involve the use of fuming sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are typically carried out in specialized reactors designed to handle the exothermic nature of the reactions and to ensure the safety and efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different anthraquinone derivatives, while reduction can produce aminoanthracene derivatives .
Aplicaciones Científicas De Investigación
Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 8-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate
- Disodium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate
Uniqueness
Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
60274-90-0 |
|---|---|
Fórmula molecular |
C14H6NNaO7S |
Peso molecular |
355.26 g/mol |
Nombre IUPAC |
sodium;8-nitro-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H7NO7S.Na/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
HPGPAWSZFXHFHT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


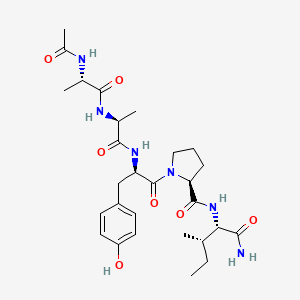
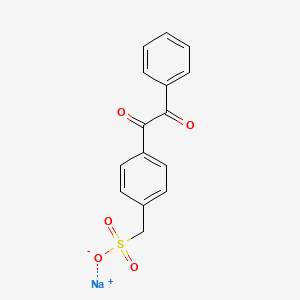
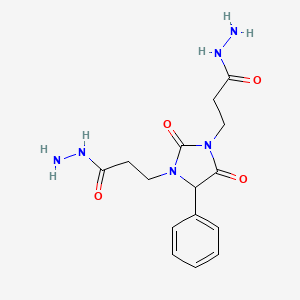
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
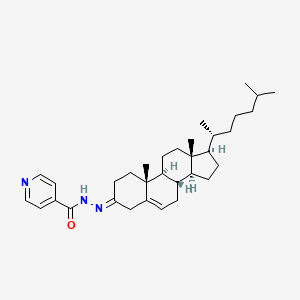
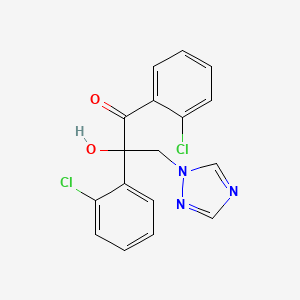
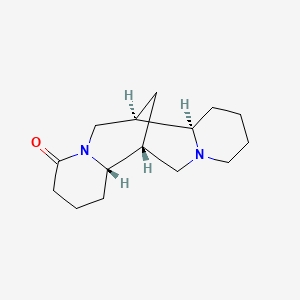
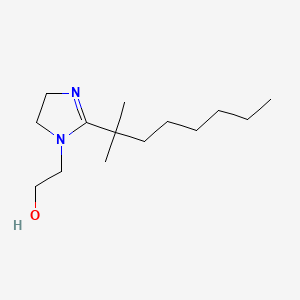
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
